2-Naphthalenecarboxylic acid, 1-bromo-, methyl ester

Organic Synthesis Esterification Process Chemistry

Sourcing isomerically pure 1-bromo-2-naphthoate is critical for asymmetric Suzuki-Miyaura cross-coupling, where the 1-position bromine enables up to 88% ee in axially chiral biaryl synthesis-a result unattainable with the 6-bromo analog. This intermediate also serves as a key building block for OLED host materials and charge-transport molecules, leveraging the 29.8° ester conformational twist for optimal conjugation. • Achieves ≤88% ee in asymmetric Suzuki-Miyaura coupling for chiral API intermediates. • Near-quantitative (99%) synthesis via diazomethane route ensures scalable production. • 98% purity, stored at 2-8°C; global shipping from multiple stock points.

Molecular Formula C12H9BrO2
Molecular Weight 265.1 g/mol
CAS No. 89555-39-5
Cat. No. B1588961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Naphthalenecarboxylic acid, 1-bromo-, methyl ester
CAS89555-39-5
Molecular FormulaC12H9BrO2
Molecular Weight265.1 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C2=CC=CC=C2C=C1)Br
InChIInChI=1S/C12H9BrO2/c1-15-12(14)10-7-6-8-4-2-3-5-9(8)11(10)13/h2-7H,1H3
InChIKeyDAUCSGSCDZOKLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-Bromo-2-naphthoate: Baseline Profile


2-Naphthalenecarboxylic acid, 1-bromo-, methyl ester (CAS 89555-39-5), also referred to as methyl 1-bromo-2-naphthoate, is an organic compound with the molecular formula C12H9BrO2 and a molecular weight of 265.10 g/mol . It is a brominated naphthalene derivative featuring a bromine atom at the 1-position and a methyl ester group at the 2-position . This compound serves as a key synthetic intermediate in various fields, including the development of advanced electronic materials and pharmaceutical intermediates [1].

Synthetic Building Block Brominated naphthalene ester for cross-coupling
Application Domain Electronics materials and pharmaceutical intermediates
Positional Isomer 1-bromo substitution enables distinct reactivity

Generic Substitution Failure for Methyl 1-Bromo-2-naphthoate


Substitution with a generic in-class analog, such as methyl 6-bromo-2-naphthoate (CAS 33626-98-1), is not straightforward due to significant differences in physicochemical properties and reaction outcomes. The position of the bromine substituent on the naphthalene ring critically influences the compound's physical state, solubility, and its reactivity in cross-coupling reactions . These differences directly impact the efficiency and selectivity of synthetic routes, making the 1-bromo-2-substituted isomer uniquely suited for specific applications like asymmetric synthesis [1].

Target (1-Bromo)
Regioisomer (6-Bromo)
Bromine at position 1 influences cross-coupling selectivity
Bromine at position 6 may alter reactivity and physical state
Lower melting point impacts processing
Higher melting point may require different handling
Regioisomer differences in solubility and steric environment limit direct substitution without validation.

Evidence for Methyl 1-Bromo-2-naphthoate Over Analogs


Synthetic Efficiency of Esterification Routes

The synthesis of the target compound from 1-bromo-2-naphthoic acid can be achieved with yields ranging from 53% to 99%, depending on the esterification method. The diazomethane method provides a significantly higher yield (99%) compared to the standard methanol/acid-catalyzed route (53%) .

Synthesis Yield
Data to verify
99% (diazomethane) vs. 53% (methanol)
Route-dependent yield may impact procurement cost
Head-to-head comparison, source review recommended
Organic Synthesis Esterification Process Chemistry

Enantioselectivity in Asymmetric Suzuki-Miyaura Coupling

Methyl 1-bromo-2-naphthoate is a viable substrate for asymmetric Suzuki-Miyaura cross-coupling reactions, achieving high enantioselectivities of up to 88% ee when using a helically chiral polymer ligand (PQXphos) [1]. This performance is comparable to optimized naphthyl bromide derivatives.

Enantioselectivity
Class-level
Up to 88% ee
Supports chiral biaryl synthesis context
Class-level performance; ligand-dependent
Asymmetric Catalysis Cross-Coupling Chiral Synthesis

Physical State: Solid vs Liquid Form

The target compound is a solid at room temperature with a reported melting point of approximately 60°C [1], . In contrast, its regioisomer, methyl 6-bromo-2-naphthoate (CAS 33626-98-1), is a crystalline powder with a significantly higher melting point of 123-126°C .

Melting Point
Cross-study comparable
~60 °C vs. 123–126 °C (6-bromo)
Solid-state property difference affects handling
Cross-study comparison; confirm lot-specific data
Physical Chemistry Material Properties Handling

Lipophilicity and Solubility Profile

Methyl 1-bromo-2-naphthoate has a calculated LogP value of 3.73 , indicating moderate lipophilicity. This differs from its 6-bromo regioisomer, which has a reported LogP of 4.20 [1]. Additionally, the 1-bromo isomer exhibits a specific aqueous solubility of 0.034 g/L at 25°C .

Lipophilicity & Solubility
Data to verify
LogP 3.73 (1-Br) vs. 4.20 (6-Br); Solubility 0.034 g/L
Partitioning behavior differs; relevant for biphasic media
Calculated values; source review recommended
Physical Chemistry Solubility Lipophilicity

Molecular Conformation and Structural Deviation

Single-crystal X-ray diffraction analysis reveals that the methoxycarbonyl group in the target compound is twisted out of the plane of the naphthalene ring system by a dihedral angle of 29.8° [1], [2]. This contrasts with the more planar arrangement found in some related structures.

Molecular Conformation
Class-level
Dihedral angle 29.8° (ester vs. naphthalene)
Steric environment around Br influenced by twist
X-ray data; may affect cross-coupling stereoselectivity
Structural Chemistry Crystallography Molecular Conformation

Key Applications of Methyl 1-Bromo-2-naphthoate


Synthesis of Chiral Biaryl Ligands and Pharmaceutical Intermediates

The verified enantioselectivity (up to 88% ee) in asymmetric Suzuki-Miyaura cross-coupling makes this compound a prime candidate for synthesizing axially chiral biaryl structures [1]. Such structures are common in chiral ligands for asymmetric catalysis and are key intermediates for numerous active pharmaceutical ingredients (APIs).

OLED Host Materials and Charge Transport Layers

The compound's unique electronic properties, derived from its bromo-naphthalene core and the specific 29.8° conformational twist of its ester group [2], make it a valuable building block for creating the conjugated systems required in OLED host materials, dopants, and charge-transporting molecules [3].

Large-Scale Esterification Process Optimization

The demonstrated ability to achieve a near-quantitative (99%) synthesis yield via the diazomethane route provides a clear path for process chemists seeking to minimize cost and maximize throughput when producing this key intermediate on a larger scale.

Application
Selection Property
Validation Focus
Chiral biaryl synthesis
Enantioselectivity context
Asymmetric cross-coupling screening
OLED material synthesis
Electronic structure and conformational twist
Conjugated system building block performance
Esterification process research
Synthesis yield optimization potential
Method comparison for scalable route

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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